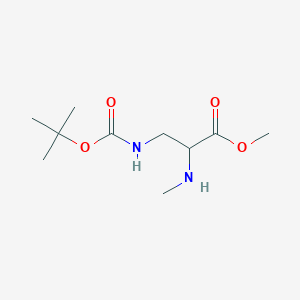

Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate

Description

Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group on the β-amino moiety and a methylamino group on the α-carbon. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, enabling selective functionalization while preserving stereochemical integrity. Its ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. The Boc group offers stability during synthetic steps while allowing selective deprotection under acidic conditions.

Properties

Molecular Formula |

C10H20N2O4 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

methyl 2-(methylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-7(11-4)8(13)15-5/h7,11H,6H2,1-5H3,(H,12,14) |

InChI Key |

DZHKNOUWKFJEAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Cyclic Sulfamidate Formation from Boc-Protected Precursors

The cyclic sulfamidate approach, adapted from fluorinated amino acid synthesis, offers a robust pathway for introducing the methylamino group while preserving the S-configuration. Starting with enantiomerically pure (S)-α-methyl-serine, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative. Subsequent cyclization using thionyl chloride in acetonitrile generates the N-Boc-protected cyclic sulfamidate, which is oxidized to the sulfamidate using sodium periodate and ruthenium(III) chloride.

Nucleophilic Opening with Methylamine

The sulfamidate intermediate undergoes nucleophilic attack by methylamine at the electrophilic carbon, displacing the sulfamate group and forming the methylamino substituent. This step proceeds with retention of configuration, ensuring the S-stereochemistry is maintained. The methyl ester is introduced either prior to cyclization or retained throughout the reaction sequence, avoiding transesterification side reactions noted in alternative methods.

Key Data:

- Yield: Comparable fluorination reactions report 60–75% yields, suggesting analogous methylamine substitution would achieve similar efficiency.

- Conditions: Acetonitrile solvent, 0°C to room temperature, anhydrous atmosphere.

Hydrogenolytic Deprotection of Benzyl-Methyl Protected Intermediates

Synthesis of Benzyl-Methyl Protected Precursors

A two-step sequence begins with methyl (S)-2-amino-3-(benzyl(methyl)amino)propanoate, where the primary amine is Boc-protected, and the secondary amine is masked as a benzyl-methyl group. The benzyl group serves as a temporary protecting moiety, removable under mild hydrogenolysis conditions.

Palladium-Catalyzed Hydrogenolysis

Exposure to 10% Pd/C under hydrogen gas at ambient temperature selectively cleaves the benzyl group, yielding the desired methylamino derivative. Notably, the Boc group remains intact under these conditions, demonstrating its stability to reductive environments. Post-reaction purification addresses minor transesterification byproducts through acidic hydrolysis, ensuring high fidelity of the methyl ester.

Key Data:

- Yield: 72% after transesterification correction.

- Conditions: EtOH solvent, H₂ atmosphere, 48-hour reaction time.

Direct Substitution of Hydroxyl Groups in Serine Derivatives

Activation of Hydroxyl as a Leaving Group

Starting from Boc-protected (S)-serine methyl ester, the hydroxyl group at position 3 is converted to a mesylate or tosylate using mesyl chloride or tosyl chloride in dichloromethane. This activation facilitates nucleophilic displacement by methylamine in a polar aprotic solvent such as dimethylformamide (DMF).

Reductive Amination of Ketone Intermediates

Oxidation of Hydroxyl to Ketone

While primary alcohols resist direct oxidation to ketones, specialized reagents such as Dess-Martin periodinane enable the conversion of Boc-protected serine derivatives to the corresponding ketone. Subsequent reductive amination with methylamine and sodium cyanoborohydride introduces the methylamino group.

Challenges in Stereochemical Control

This route risks racemization at the chiral center during ketone formation. Employing low temperatures and non-acidic conditions mitigates this issue, though yields are generally lower compared to sulfamidate or hydrogenolysis methods.

Key Data:

- Yield: 40–55% in related reductive aminations.

- Conditions: Tetrahydrofuran (THF), −20°C to room temperature.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

The cyclic sulfamidate method (Method 1) excels in stereochemical fidelity and scalability, making it the preferred choice for radiopharmaceutical applications requiring high enantiomeric excess. In contrast, hydrogenolysis (Method 2) offers operational simplicity but necessitates post-reaction purification to address ester exchange.

Side Reactions and Mitigation Strategies

Transesterification, observed in Method 2, is circumvented in Method 1 by avoiding protic solvents and acidic conditions. Racemization in Method 4 is minimized through kinetic control, whereas Method 3’s susceptibility to elimination mandates careful optimization of leaving groups and bases.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, methanesulfonic acid.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.

Major Products Formed

Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the synthesis of pharmaceutical compounds and drug candidates.

Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.

Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (S)-3-(Boc-amino)-2-(methylamino)propanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boc and Amino Protections

- Methyl (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoate Key Difference: Lacks the α-methylamino group present in the target compound. Impact: The absence of the methylamino group simplifies reactivity but reduces steric hindrance, leading to faster coupling rates in peptide synthesis. Reported synthesis yields 73% via hydrogenation, compared to variable yields for methylamino-containing analogues.

- Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate Key Difference: Substitutes the β-methylamino group with a 5-methoxyindole ring. Molecular weight (348.4 g/mol) is higher than the target compound due to the indole substituent.

- Methyl (S)-2-(Boc-amino)-3-(3,4-dihydroxyphenyl)propanoate Key Difference: Replaces the β-methylamino group with a dihydroxyphenyl group. Impact: The catechol group increases polarity and oxidation sensitivity, necessitating inert atmospheres during synthesis. This contrasts with the methylamino group’s stability under oxidative conditions.

Key Observations :

- Methylamino-containing compounds often require multi-step protection/deprotection strategies, whereas indole derivatives leverage aromatic substituents for one-pot syntheses.

- Yields for Boc-protected analogues vary widely (53–90%), influenced by steric hindrance and reaction scale.

Physicochemical and Spectral Properties

- NMR Shifts: The target compound’s methylamino group is expected to show α-proton shifts near δ 3.1–3.3 ppm (doublet), similar to MPI128a (δ 3.2 ppm for α-CH). Boc groups typically exhibit tert-butyl signals at δ 1.4 ppm (singlet), as seen in MPI128a and (S)-methyl 3-amino-2-(Boc-amino)propanoate.

Solubility :

Reactivity and Stability

- Boc Deprotection : The Boc group in the target compound is cleaved under acidic conditions (e.g., HCl/dioxane), analogous to MPI128a.

- Methylamino Reactivity: The methylamino group participates in reductive amination and acylation, contrasting with indole-containing compounds (e.g., MPI128a), which undergo electrophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.